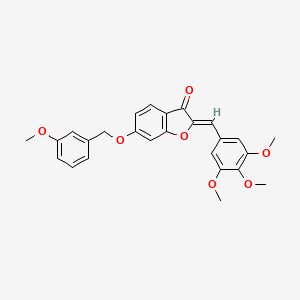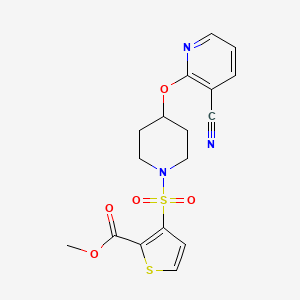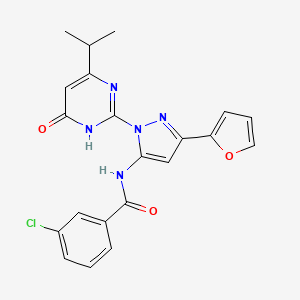![molecular formula C14H11F2N5 B2492299 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide CAS No. 1350653-27-8](/img/structure/B2492299.png)
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide is a useful research compound. Its molecular formula is C14H11F2N5 and its molecular weight is 287.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : This compound can be synthesized using various fluorine-containing dielectrophiles and triazines, leading to fluorinated pyrazolo[3,4-b]pyridine derivatives. These methods are vital in developing mimetics of transition states involved in adenosine deaminase activity (Iaroshenko et al., 2009).
Structural Studies : Spectral studies have been conducted to characterize fluorine-containing 5-amino-1,3-disubstituted pyrazoles and 1H-pyrazolo[3,4-b]pyridines. These studies are crucial for understanding the molecular structure and properties of these compounds (Joshi et al., 1979).
Biological and Medical Research
Antitumor and Antimicrobial Activity : Certain derivatives of pyrazolo[3,4-b]pyridine have shown significant antimicrobial and antitumor activities. This includes activity against various bacteria and fungi, as well as liver cancer cell lines, highlighting their potential in pharmaceutical applications (El-Borai et al., 2012).
Anti-Cancer Properties : Fluoro-substituted derivatives have demonstrated anti-lung cancer activity. These compounds show promise as low-concentration anticancer agents compared to traditional drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Anticonvulsant Activity : Some pyrazolo[3,4-b]pyridine derivatives have been investigated for their anticonvulsant activity. These studies provide insights into the potential therapeutic applications of these compounds in treating seizures (Kelley et al., 1995).
Inhibition of Mycobacterial ATP Synthase : Derivatives of pyrazolo[1,5-a]pyrimidin-7-amines, related to the pyrazolo[3,4-b]pyridine structure, have shown potential as inhibitors of mycobacterial ATP synthase. This is particularly significant for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).
Chemical Properties and Applications
Electrostatic Isopotential Maps : Investigations into the electrostatic isopotential maps of pyrazolo[3,4-b]pyridine derivatives provide valuable insights into their chemical properties, which is crucial for their application in various fields (Kelley et al., 1995).
Fluorination Studies : Research into the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates leading to 3-fluoropyrazolo[1,5-a]pyridines offers insights into novel synthetic routes and the effects of fluorination on these compounds (Alieva & Vorob’ev, 2020).
Photophysical Properties : Theoretical investigations into the photophysical properties of iridium(III) complexes, involving pyrazolo[3,4-b]pyridine derivatives, are crucial for understanding their potential in applications like OLEDs and other electronic devices (Shang et al., 2015).
Properties
IUPAC Name |
5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-9-5-10-12(13(17)18)20-21(14(10)19-6-9)7-8-3-1-2-4-11(8)16/h1-6H,7H2,(H3,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLOUKOONWPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2492221.png)


![4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2492225.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)



![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2492237.png)
![3-chloro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2492238.png)
![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)
